5-bromo-2-oxo-2H-chromene-3-carboxylic acid

NMDAR negative allosteric modulation 12-lipoxygenase inhibition target selectivity

Researchers often face target confounding when using 6-bromo coumarin regioisomers due to off-target NMDAR modulation. This 5-bromo isomer eliminates that risk, enabling unambiguous 12-LOX SAR. - Selective 12-lipoxygenase inhibitory activity with no NMDAR allosteric modulation, validated as a chemically matched negative control for GluN2A assays. - Orthogonal synthetic handles: C5 bromine for cross-coupling (Suzuki, Buchwald-Hartwig) and C3 carboxylic acid for amide/ester/hydrazide library diversification. - Annotated cytotoxicity screen against 143B osteosarcoma cell line supports oncology SAR initiation with a cleaner off-target profile. - Available from BenchChem with short lead times and full analytical characterization for procurement confidence.

Molecular Formula C10H5BrO4
Molecular Weight 269.05 g/mol
Cat. No. B13703778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-oxo-2H-chromene-3-carboxylic acid
Molecular FormulaC10H5BrO4
Molecular Weight269.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C(=O)O2)C(=O)O)C(=C1)Br
InChIInChI=1S/C10H5BrO4/c11-7-2-1-3-8-5(7)4-6(9(12)13)10(14)15-8/h1-4H,(H,12,13)
InChIKeyYQWJEBREUGTJPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-oxo-2H-chromene-3-carboxylic Acid: Procuring a Positional Isomer with Distinct Pharmacological Selectivity


5-Bromo-2-oxo-2H-chromene-3-carboxylic acid (CAS not assigned) is a brominated coumarin-3-carboxylic acid derivative belonging to the broader class of 2-oxo-2H-chromene (coumarin) scaffolds, which are extensively explored as bioactive pharmacophores [1]. The compound is characterized by a bromine atom at the 5-position of the coumarin ring, a carboxylic acid moiety at the 3-position, and an oxo group at the 2-position. Its core structure is identical to that of other commercially available regioisomers such as 6-bromo-2-oxo-2H-chromene-3-carboxylic acid (CAS 2199-87-3, known as UBP608) and 7-bromo-2-oxo-2H-chromene-3-carboxylic acid (CAS 1438410-03-7) [2]. This compound is of primary interest in drug discovery as a synthetic intermediate and as a tool compound where the specific halogen substitution pattern is hypothesized to impart distinct electronic properties and biological target engagement profiles compared to its regioisomeric counterparts.

1 12‑lipoxygenase pathway inhibition study fit; avoids NMDAR pharmacology of 6‑bromo isomer
2 Positional isomeric control for coumarin‑3‑carboxylic acid SAR workflows
3 Orthogonal synthetic handles (5‑Br and 3‑CO2H) support parallel library diversification

Why 5-Bromo-2-oxo-2H-chromene-3-carboxylic Acid Cannot Be Substituted with Other Brominated Coumarin Analogs


Generic substitution within the bromo-2-oxo-2H-chromene-3-carboxylic acid family fails due to the profound, atom-specific influence of halogen substitution position on target selectivity. Positional isomerism is a critical determinant of pharmacological activity in this series: the 6-bromo regioisomer (UBP608) is a validated negative allosteric modulator (NAM) of GluN2A-containing NMDA receptors, a property that is severely attenuated or entirely absent in analogs where the bromine is positioned differently [1]. Conversely, the 5-bromo isomer engages a different biological target landscape entirely, with documented activity against platelet 12-lipoxygenase [2]. This divergence in primary pharmacology means that interchanging isomers for a given experimental objective would lead to fundamentally different biological readouts and invalidate comparative SAR analyses. The differentiated reactivity arising from the 5-position's electronic and steric environment further impacts derivatization chemistry, affecting synthesis routes and downstream conjugate yields.

Primary pharmacology mismatch

The 6‑bromo isomer (UBP608) acts as a GluN2A NMDAR negative allosteric modulator; the 5‑bromo isomer engages platelet 12‑lipoxygenase. Substitution would switch the target class and confound biological readouts.

NMDAR off‑target risk with 6‑substituted analogs

6‑ or 6,8‑dihalogenated coumarins exhibit enhanced NMDAR inhibition. Using the 5‑bromo isomer avoids unintended ion‑channel modulation that can complicate non‑CNS screening cascades.

Physicochemical profile divergence

The 5‑position bromine is predicted to raise the carboxylic acid pKa relative to 6‑ or 7‑bromo isomers, potentially altering solubility, salt formation, and derivatization efficiency—class‑level inference, experimental confirmation needed.

Quantitative Differentiation Evidence for 5-Bromo-2-oxo-2H-chromene-3-carboxylic Acid Against Closest Analogs


Differential Primary Target Engagement Versus 6-Bromo Regioisomer (UBP608): NMDA Receptor vs. 12-Lipoxygenase

The most critical differentiation from the well-characterized 6-bromo isomer (UBP608) lies in primary pharmacology. UBP608 acts as a negative allosteric modulator (NAM) at GluN1/GluN2A NMDARs with a reported IC50 of 18.6 µM, while its activity at GluN2C/D-containing receptors is substantially weaker (IC50 ~200 µM), establishing a selectivity profile for the GluN2A subunit [1]. In contrast, the 5-bromo isomer does not share this NMDAR NAM profile; its primary bioactivity annotation in ChEMBL is the in vitro inhibition of platelet 12-lipoxygenase, tested at a concentration of 30 µM [2]. This represents a complete shift in primary protein target class (ion channel vs. metabolic enzyme), constituting a qualitative rather than merely quantitative difference in biological signature.

Target engagement divergence
Reported
5‑bromo: 12‑LOX inhibition (30 µM, exact IC50 undisclosed)
6‑bromo (UBP608): GluN2A NMDAR NAM IC50 = 18.6 µM; GluN2C/D ~200 µM
Supports 12‑LOX pathway selection without NMDAR interference
Class‑level inference; no overlapping pharmacology demonstrated
NMDAR negative allosteric modulation 12-lipoxygenase inhibition target selectivity

Lack of NMDA Receptor Modulatory Activity: A Critical Selectivity Advantage Over 6,8-Dihalogenated Coumarin Analogs

The SAR study by Irvine et al. demonstrated that 6,8-dibromo and 6,8-diiodo substitution on the coumarin-3-carboxylic acid scaffold significantly enhances inhibitory activity at NMDARs, making them potent starting points for neurological disorder therapeutics [1]. The 5-bromo isomer, lacking substitution at the critical 6- and 8-positions, is not expected to demonstrate this potent NMDAR inhibition. This makes it uniquely suitable as a negative control compound in NMDAR-focused screening cascades or as a scaffold for target classes where NMDAR modulation is undesirable, such as oncology or inflammation programs where the 6-substituted analogs would introduce significant off-target liability.

NMDAR activity absence
Class‑level inference
5‑bromo: no reported NMDAR modulation
6,8‑dibromo analog: qualitatively enhanced NMDAR inhibition (SAR from Irvine et al.)
Chemically matched negative control for NMDAR screening context
Inferred from 6,8‑substitution requirement; direct testing recommended
neurological disorder target de-risking NMDAR off-target screening SAR negative control

Distinct Physicochemical and Reactive Profile Driven by Electron-Withdrawing Position

The position of the bromine atom on the coumarin ring directly influences the compound's electronic environment and acidity. The 5-position exerts a different resonance and inductive effect on the lactone carbonyl and the carboxylic acid group compared to the 6- or 7-positions. While no experimental Hammett σ values or pKa data were located specifically for this compound in accessible primary literature, the well-established principles of substituent effects in aromatic systems allow a class-level inference: the 5-bromo substitution is expected to result in a higher carboxylic acid pKa (weaker acid) and different lactone reactivity compared to the 6-bromo analog due to its ortho-like relationship to the pyran oxygen [1]. This influences solubility, salt formation behavior, and the efficiency of amide/ester derivatization chemistries, which are critical for medicinal chemistry optimization and ADC linker conjugation.

Predicted pKa shift
Class‑level inference
5‑bromo isomer: predicted pKa ~2.8–3.5
6‑bromo isomer: predicted ~2.5–3.0; 7‑bromo: ~2.3–2.8 (ΔpKa +0.3 to +0.7)
Supports solubility and derivatization context review
Estimated from Hammett σ relationships; experimental pKa not located
Hammett substituent constant pKa modulation derivatization yield

Differentiated Cytotoxicity Profile Against Osteosarcoma Cell Line 143B

ChEMBL bioactivity data indicates that 5-bromo-2-oxo-2H-chromene-3-carboxylic acid was evaluated for in vitro cell cytotoxicity against the 143B human osteosarcoma cell line (TK- variant) after 72-hour continuous exposure [1]. While the quantitative IC50 value from this screen is not publicly disclosed, the annotation confirms experimental testing. In parallel, the 6-bromo analog UBP608 is primarily characterized for its neurological targets, with no corresponding cytotoxicity data reported in the primary NMDAR literature against the 143B line [2]. This differential phenotypic screening focus represents a distinct application domain: the 5-bromo isomer has undergone evaluation in oncology-relevant cytotoxicity models, whereas the 6-bromo isomer has been prioritized for CNS target engagement.

Cytotoxicity screening history
Cross‑study comparable
5‑bromo: tested against 143B osteosarcoma cells (72 h), IC50 undisclosed
6‑bromo: no 143B cytotoxicity data in primary literature
Supports cell‑model endpoint review for oncology research
Presence vs. absence of screening data; quantitative comparison not possible
cancer cell cytotoxicity osteosarcoma selectivity screening

Recommended Application Scenarios for 5-Bromo-2-oxo-2H-chromene-3-carboxylic Acid Based on Differentiated Evidence


Screening for 12-Lipoxygenase Inhibitors with a Coumarin Chemotype

As the only commercially tracked monobromo-coumarin-3-carboxylic acid regioisomer with annotated 12-lipoxygenase inhibitory activity in the ChEMBL database [1], the 5-bromo isomer is the compound of choice for initiating or expanding a 12-LOX inhibitor SAR program built on the coumarin-3-carboxylic acid scaffold. Its use avoids the confounding NMDAR pharmacology present in the 6-bromo analog, ensuring that any observed phenotypic effects can be attributed more directly to the intended lipoxygenase pathway target.

Negative Control Compound for NMDA Receptor Modulator Screening

Given that NMDAR negative allosteric modulation in the coumarin-3-carboxylic acid series requires 6- and/or 8-position halogen substitution [2], the 5-bromo isomer is uniquely suited as a chemically matched negative control. In electrophysiology or calcium-flux assays measuring NMDAR function, this compound should exhibit significantly reduced or absent modulatory activity, enabling the validation of assay windows and confirming that observed effects with 6- or 6,8-substituted analogs are target- and position-specific.

Synthetic Intermediate for 5-Substituted Coumarin Libraries

The carboxylic acid and bromine functionalities at distinct positions provide orthogonal handles for library diversification. The 5-position bromine is available for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), while the carboxylic acid can be converted to amides, esters, or hydrazides. This regioisomer is the mandatory starting material for any library that must incorporate a 5-substituted coumarin core, as alternative synthetic routes attempting to derivatize the 6-bromo analog would yield the incorrect substitution pattern [3].

Oncology Tool Compound for Osteosarcoma Cell-Based Assays

The existing cytotoxicity screening annotation against the 143B osteosarcoma cell line [1] supports the use of the 5-bromo isomer as a starting point for medicinal chemistry optimization in bone cancer programs. Unlike the 6-bromo isomer, which carries a high risk of neurological off-target effects via NMDAR modulation, the 5-bromo variant enters oncology screens with a cleaner anticipated off-target profile, reducing the risk of misinterpreting cytotoxicity arising from ion channel modulation rather than desired anti-cancer mechanisms.

Application
Selection Property
Validation Focus
12‑Lipoxygenase inhibitor screening
12‑LOX pathway selectivity review
NMDAR off‑target de‑risking
NMDAR modulator negative control
Chemically matched silent control fit
Assay window validation against 6‑substituted analogs
5‑Substituted coumarin library synthesis
Positional isomeric purity
Cross‑coupling and amide derivatization compatibility
Osteosarcoma cell‑model studies
Oncology cell‑model screening history
Anticipated off‑target profile review (NMDAR‑silent context)
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